molecular formula C9H7ClN2O2 B1429673 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1183931-31-8

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B1429673
CAS RN: 1183931-31-8
M. Wt: 210.62 g/mol
InChI Key: JBAVKCTVTHWSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole, commonly known as CMOX, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a five-membered ring containing a nitrogen atom, a chlorine atom, and four carbon atoms. CMOX has a wide range of applications in organic synthesis, drug synthesis, and biochemistry.

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that derivatives of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole possess significant antimicrobial properties. These compounds have been synthesized and characterized, showing considerable antibacterial and antifungal activities against various strains. For instance, specific derivatives have shown significant activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2010), (Prasanna Kumar et al., 2013).

Fluorescence and Optical Properties

The fluorescence properties of oxadiazole derivatives, including 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole, have been systematically investigated. These compounds have shown potential for application in fluorescent materials due to their desirable emission spectra (Li et al., 2017), highlighting their utility in materials science and optical applications.

Corrosion Inhibition

Research has also identified 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole derivatives as effective corrosion inhibitors, particularly for mild steel in acidic media. These inhibitors operate through adsorption, significantly reducing corrosion rates and demonstrating high efficiency in sulfuric acid media (Bouklah et al., 2006).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole have shown promising nematocidal activity against Bursaphelenchus xylophilus. These compounds have outperformed commercial nematicides in some instances, indicating potential agricultural applications (Liu et al., 2022).

properties

IUPAC Name

5-chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAVKCTVTHWSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 2
5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 3
5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.